molecular formula C11H14FN B8438356 N-[2-(2-Fluorophenyl)ethyl]prop-2-en-1-amine CAS No. 798543-08-5

N-[2-(2-Fluorophenyl)ethyl]prop-2-en-1-amine

Cat. No.: B8438356
CAS No.: 798543-08-5
M. Wt: 179.23 g/mol
InChI Key: FGVLAJCSMZOJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Fluorophenyl)ethyl]prop-2-en-1-amine is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

798543-08-5

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]prop-2-en-1-amine

InChI

InChI=1S/C11H14FN/c1-2-8-13-9-7-10-5-3-4-6-11(10)12/h2-6,13H,1,7-9H2

InChI Key

FGVLAJCSMZOJIF-UHFFFAOYSA-N

Canonical SMILES

C=CCNCCC1=CC=CC=C1F

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.89 ml of allylamine (11.89 mM) and 0.31 ml of diisopropyl ethylamine (1.78 mM) were added to the reaction solution (1.19 mM) containing 350 mg of toluen-4-sulfonate-2-(2-fluoro-phenyl)-ethyl ester (u) prepared by above Step 1 dissolved in acetonitrile solution with stirring for 6 hrs at 80° C. After the reaction mixture was neutralized with 10% NaOH solution, the mixture was extracted with chloroform, washed with saturated NaCl solution, dried over MgSO4, filtered, and concentrated in vacuo. The resultant was purified by Silica gel column chromatography with a solvent mixture mixed with methanol and chloroform (1:9) as an eluant to give 141 mg of allyl-[2-(2-fluoro-phenyl)-ethyl]-amine (v) (yield: 66%).
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
toluen-4-sulfonate-2-(2-fluoro-phenyl)-ethyl ester
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.